2-(4-Phenethyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide
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Overview
Description
2-[[5-(phenoxymethyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]thio]acetamide is an aromatic ether.
Scientific Research Applications
Plant Growth Regulation
One significant application of derivatives of this compound is in plant growth regulation. Hu Yu-sen (2009) reported that certain derivatives can positively affect plant root growth, while inhibiting stem growth at various concentrations (Hu Yu-sen, 2009).
Antimicrobial Activity
Another key application is in the field of antimicrobial research. Jyotindra B Mahyavanshi et al. (2017) synthesized a series of similar compounds and evaluated them for antibacterial and antifungal activity. These compounds showed promising results in in vitro studies (Jyotindra B Mahyavanshi, Maharshi B Shukla, K. Parmar, 2017).
Anticancer Properties
These derivatives also demonstrate potential in cancer research. A study by Y. Ostapiuk et al. (2015) showed that certain derivatives exhibit anticancer activity against various human tumor cell lines, including melanoma and breast cancer (Y. Ostapiuk, V. Matiychuk, M. Obushak, 2015).
Crystal Structure Analysis
M. Zareef et al. (2008) conducted a study to understand the crystal structure of a similar compound, which provides insights into molecular interactions and stability, important for pharmaceutical applications (M. Zareef, R. Iqbal, M. Arfan, M. Parvez, 2008).
Physical and Chemical Properties
A study by I. Tatyana et al. (2019) focused on synthesizing and analyzing the physical-chemical properties of similar compounds, essential for understanding their stability, reactivity, and suitability for various applications (I. Tatyana, Kaplaushenko Andriy, Nagorna NATALIYA, A. Antonina, 2019).
Properties
Molecular Formula |
C19H20N4O2S |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-[[5-(phenoxymethyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N4O2S/c20-17(24)14-26-19-22-21-18(13-25-16-9-5-2-6-10-16)23(19)12-11-15-7-3-1-4-8-15/h1-10H,11-14H2,(H2,20,24) |
InChI Key |
YCQHXTQHTUFESI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=NN=C2SCC(=O)N)COC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NN=C2SCC(=O)N)COC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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